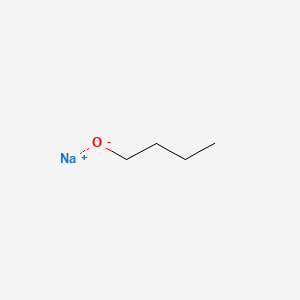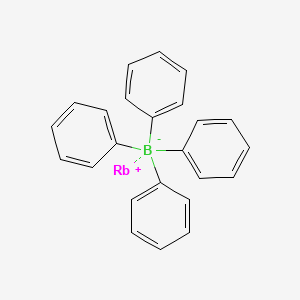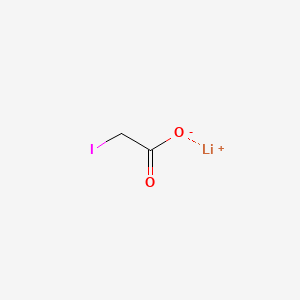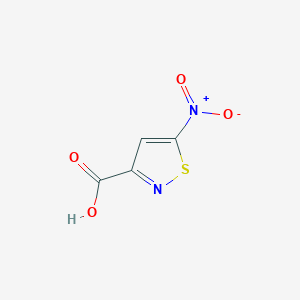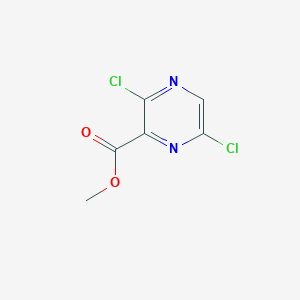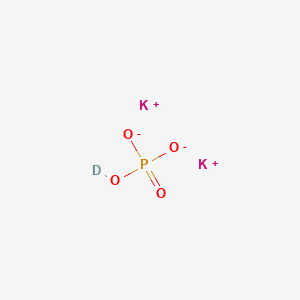
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, also known as 2BNITQ, is an organic compound that is used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in 2017. It is a heterocyclic compound and contains both an aromatic and an aliphatic ring. 2BNITQ has been studied for its potential use in drug development and other biochemical applications.
Scientific Research Applications
Organocatalytic Enantioselective Synthesis
A general procedure for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which could include compounds like 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, was developed. This method is based on organocatalytic, regio- and enantioselective Pictet-Spengler reactions. It demonstrates the versatility of this approach for preparing biologically and pharmaceutically relevant alkaloids, showcasing the compound's utility in synthesizing complex organic molecules with potential biological activity (Ruiz-Olalla et al., 2015).
Antitumor Activity
Another study evaluated the antitumor efficacy and toxicity of a novel compound similar in structure to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, demonstrating significant tumor regression effects in murine models. This highlights the potential of such compounds for further drug development, especially in cancer therapeutics (Mukherjee, Dutta, & Sanyal, 2013).
Metal-Free Aerobic Carbon-Carbon Bond Forming Reactions
Research into the oxidative functionalization of benzylic C-H bonds in tetrahydroisoquinolines, including derivatives of 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, revealed metal-free conditions for C-C bond-forming reactions. This underscores the compound's role in developing environmentally friendly synthetic methodologies (Ueda, Yoshida, & Tokuyama, 2014).
Synthesis of Functionalized Benzo[a]quinolizin-4-ones
A study on the aza-annulation of tetrahydroisoquinoline derived enamines, including 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, led to novel functionalized benzo[a]quinolizin-4-ones. This showcases the compound's utility in creating heterocyclic structures with potential pharmaceutical applications (Chakrabarti, Srivastava, Ila, & Junjappa, 2003).
Tetrandrine and Related Bis-Benzylisoquinoline Alkaloids
Tetrandrine, a compound related to 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline, has demonstrated significant cardiovascular effects, including antihypertensive action. This insight into the biological activities of tetrahydroisoquinoline derivatives highlights their potential in therapeutic applications for cardiovascular diseases (Kwan & Achike, 2002).
properties
IUPAC Name |
2-benzyl-6-nitro-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-7-6-15-12-17(9-8-14(15)10-16)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVVNEZVGMWFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60624105 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
208589-95-1 | |
| Record name | 2-Benzyl-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60624105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





